molecular formula C20H15ClN4O2 B6073702 N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenoxyacetamide

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenoxyacetamide

Cat. No.: B6073702
M. Wt: 378.8 g/mol
InChI Key: UQUTZWODPCGYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenoxyacetamide, commonly referred to as CPA-047, is a chemical compound with potential applications in scientific research. It is a benzotriazole derivative that has been synthesized and studied for its mechanism of action and biochemical effects. In

Mechanism of Action

The mechanism of action of CPA-047 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. CPA-047 binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects
CPA-047 has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, CPA-047 has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPA-047 in lab experiments is its specificity for tubulin and its colchicine-binding site. This allows for targeted inhibition of cell division and proliferation, which is particularly useful in cancer research. However, one limitation of CPA-047 is its low solubility in aqueous solutions, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for research on CPA-047. One area of interest is the development of more efficient synthesis methods to improve yields and purity. Another direction is the optimization of CPA-047 for use in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, the potential use of CPA-047 in other diseases such as Alzheimer's and Parkinson's disease is also an area for future research.

Synthesis Methods

The synthesis of CPA-047 involves the reaction of 4-chloroaniline with 2-phenoxyacetic acid in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with 2-aminobenzotriazole to yield CPA-047. This synthesis method has been reported in several scientific publications and has been optimized for higher yields and purity.

Scientific Research Applications

CPA-047 has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CPA-047 has anti-tumor activity and can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-14-6-9-16(10-7-14)25-23-18-11-8-15(12-19(18)24-25)22-20(26)13-27-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUTZWODPCGYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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